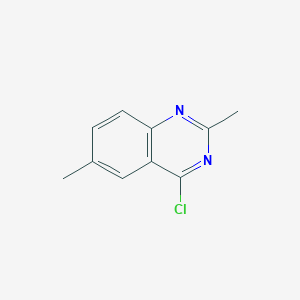

4-Chloro-2,6-dimethylquinazoline

Description

Properties

IUPAC Name |

4-chloro-2,6-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJIMWVOELGXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856978 | |

| Record name | 4-Chloro-2,6-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429782-21-7 | |

| Record name | 4-Chloro-2,6-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 4-Chloro-2,6-dimethylquinazoline?

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylquinazoline

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections are designed to offer researchers, scientists, and drug development professionals a detailed understanding of this molecule's characteristics, supported by experimental protocols and authoritative references. Our approach emphasizes not just the "what" but the "why," aiming to equip the reader with practical and scientifically grounded knowledge.

Molecular Identity and Structure

This compound is a substituted quinazoline derivative. The quinazoline scaffold is a key pharmacophore in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions significantly influences its electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets.

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

A summary of its key identifiers is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₉ClN₂ | PubChem |

| Molecular Weight | 192.65 g/mol | PubChem |

| CAS Number | 60621-39-8 | PubChem |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl | PubChem |

| InChI Key | RKWVPJBFHIJGTE-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For a potential drug candidate, properties such as solubility and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Method | Source |

| Physical State | Solid (predicted) | - | - |

| Melting Point | 94 - 96 °C | Experimental | BLD Pharm |

| Boiling Point | 315.7±25.0 °C | Predicted | ChemSpider |

| pKa | 1.15±0.10 (most basic) | Predicted | ChemSpider |

| LogP | 3.19 | Predicted | PubChem |

| Water Solubility | 0.0151 mg/mL | Predicted | PubChem |

In-depth Analysis of Key Properties

Melting Point: The experimentally determined melting point of 94-96 °C indicates that this compound is a solid at room temperature. This relatively sharp melting range suggests a good degree of purity for the crystalline solid. The melting point is a crucial parameter for material handling, formulation development, and as an initial indicator of purity.

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 3.19 suggests that the compound is significantly more soluble in lipids than in water. This lipophilic character is expected for a molecule with a fused aromatic ring system and methyl substituents. A high LogP often correlates with good membrane permeability but can also lead to issues such as poor aqueous solubility and increased metabolic clearance.

Aqueous Solubility: With a predicted water solubility of 0.0151 mg/mL, this compound is classified as poorly soluble in water. This is a critical consideration for drug development, as poor aqueous solubility can limit oral bioavailability. Formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its dissolution and absorption.

Acidity/Basicity (pKa): The predicted pKa of 1.15 for the most basic nitrogen atom indicates that this compound is a very weak base. The electron-withdrawing effect of the chlorine atom at the 4-position and the fused benzene ring significantly reduces the basicity of the quinazoline nitrogen atoms. This low pKa means that the compound will be predominantly in its neutral form at physiological pH (around 7.4), which can influence its interactions with biological targets and its solubility in different pH environments.

Experimental Methodologies for Physicochemical Profiling

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential. The following section outlines the methodologies for determining key properties of this compound.

Workflow for Physicochemical Characterization

Figure 2: Experimental workflow for physicochemical characterization.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The capillary melting point method is a simple and widely used technique for determining the melting point of a crystalline solid. It relies on the visual observation of the temperature at which the substance transitions from a solid to a liquid.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of a compound. It involves saturating water with the compound and then measuring the concentration of the dissolved substance.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water (or a buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol for LogP Determination (Shake-Flask Method)

Rationale: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, providing a measure of its lipophilicity.

Procedure:

-

Solvent Preparation: n-octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with a known volume of the other solvent in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical properties of this compound, particularly its high lipophilicity and low aqueous solubility, are defining characteristics that will significantly influence its application in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the reliable determination of these critical parameters. A thorough understanding of these properties is paramount for the rational design of future experiments, including formulation development, in vitro assays, and in vivo studies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylquinazoline

Abstract

4-Chloro-2,6-dimethylquinazoline serves as a critical heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic importance lies in the reactivity of the C4-chlorine atom, which allows for facile nucleophilic substitution, providing a versatile scaffold for the synthesis of a diverse array of functionalized quinazoline derivatives. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary route discussed involves the cyclization and subsequent chlorination of 2,6-dimethylquinazolin-4(3H)-one, a robust and widely adopted method. An alternative pathway is also explored to provide a comparative perspective for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this key synthetic transformation.

Introduction to this compound

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents. The title compound, this compound (Figure 1), is a key intermediate whose value is defined by the electrophilic nature of the C4 position. This inherent reactivity is exploited to introduce a wide range of substituents, enabling the systematic exploration of chemical space in the development of novel kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.[1][2] A thorough understanding of its synthesis is therefore fundamental for any research program leveraging this scaffold.

Primary Synthesis Pathway: Chlorination of 2,6-Dimethylquinazolin-4(3H)-one

The most established and reliable method for synthesizing this compound proceeds through a two-step sequence starting from 2-amino-5-methylbenzoic acid. The initial step involves the construction of the quinazolinone ring system, followed by a chlorination reaction to furnish the target compound.

Principle and Mechanism

Step 1: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one

The synthesis begins with the acylation of 2-amino-4-methylbenzoic acid using acetic anhydride. This forms an in-situ acetamido intermediate. Subsequent introduction of an ammonia source, typically ammonium acetate, facilitates a condensation and cyclization reaction to yield the stable 2,6-dimethylquinazolin-4(3H)-one.[3] This one-pot procedure is efficient and avoids the isolation of intermediates, making it highly practical for large-scale synthesis.[3]

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the quinazolinone to the 4-chloroquinazoline is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] The reaction mechanism is a nuanced process that occurs in two main stages.[5][6] Initially, the oxygen atom of the quinazolinone's carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphorylated intermediate. In the second stage, heating the reaction mixture facilitates the nucleophilic attack of a chloride ion (from POCl₃) at the C4 position, displacing the phosphorylated group and yielding the desired 4-chloro product.[5][7] The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated and drive the reaction to completion.[2]

Experimental Protocol

Part A: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).

-

Add glacial acetic acid (5-10 volumes) to the flask to serve as the solvent.

-

Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 1 hour.

-

Add ammonium acetate (2.0 eq) in portions to the reaction mixture.

-

Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,6-dimethylquinazolin-4(3H)-one as a white to off-white solid.

Part B: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a dry round-bottom flask, place the 2,6-dimethylquinazolin-4(3H)-one (1.0 eq) obtained from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the reaction mixture to reflux (approx. 105°C) and maintain for 3-5 hours.[5] Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration, wash extensively with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound.

Process Parameter and Data Summary

| Parameter | Step A: Quinazolinone Formation | Step B: Chlorination | Rationale / Causality |

| Key Reagents | 2-amino-5-methylbenzoic acid, Acetic Anhydride, Ammonium Acetate | 2,6-Dimethylquinazolin-4(3H)-one, POCl₃ | Acetic anhydride acts as both acylating agent and dehydrator. POCl₃ is the chlorine source and dehydrating agent.[4] |

| Solvent | Glacial Acetic Acid | None (POCl₃ acts as reagent and solvent) | Acetic acid is an effective solvent for the reactants and facilitates the cyclization. |

| Temperature | Reflux (~118°C) | Reflux (~105°C) | Elevated temperatures are required to overcome the activation energy for both the cyclization and chlorination steps.[5] |

| Reaction Time | 5-7 hours | 3-5 hours | Time is optimized based on reaction monitoring (TLC) to ensure complete conversion. |

| Work-up | Precipitation in water | Quenching on ice, neutralization | Aqueous work-up is essential to remove water-soluble byproducts and unreacted reagents. Neutralization is critical for product precipitation. |

| Typical Yield | > 85% | > 80% | High yields are characteristic of these robust and optimized procedures. |

Workflow Visualization

Caption: Primary synthesis route to this compound.

Alternative Pathway: Cyclization of N-(2-cyano-4-methylphenyl)formamide

An alternative approach involves the construction of the quinazoline ring from a pre-functionalized aniline derivative. This method can be advantageous if the starting materials are more readily available or offer a different impurity profile.

Principle and Mechanism

This pathway begins with 2-amino-5-methylbenzonitrile. The amino group is first formylated to give N-(2-cyano-4-methylphenyl)formamide. This intermediate is then subjected to cyclization conditions. Treatment with a dehydrating and chlorinating agent like POCl₃ can, in some cases, effect a one-pot formylation-cyclization-chlorination, though a stepwise approach is more common for control. The Vilsmeier reagent (POCl₃/DMF) is also a known system for effecting such cyclizations.[8] The intramolecular cyclization involves the attack of the formamide oxygen or nitrogen onto the nitrile group, followed by tautomerization and chlorination to yield the final product.

Experimental Protocol

-

Formylation: Stir 2-amino-5-methylbenzonitrile (1.0 eq) in an excess of formic acid at reflux for 4-6 hours. After cooling, pour the mixture into water and filter the resulting precipitate to obtain N-(2-cyano-4-methylphenyl)formamide.

-

Cyclization and Chlorination: Suspend the dried N-(2-cyano-4-methylphenyl)formamide (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Follow the quenching and work-up procedure as described in Section 2.2, Part B (steps 6-10).

Pathway Diagram

Caption: Alternative synthesis via a formamide cyclization route.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To compare with literature values as an indicator of purity.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid & Formic Acid: Corrosive. Avoid contact with skin and eyes.

-

General Precautions: Standard laboratory safety practices should be followed. Ensure adequate ventilation and avoid inhalation of vapors or dust.

Conclusion

The synthesis of this compound is most reliably achieved through the chlorination of 2,6-dimethylquinazolin-4(3H)-one using phosphorus oxychloride. This method is high-yielding, scalable, and utilizes readily available starting materials. While alternative routes exist, the quinazolinone-based pathway remains the gold standard in both academic and industrial settings due to its efficiency and robustness. Careful handling of reagents, particularly POCl₃, and diligent monitoring of the reaction are paramount to ensuring a safe and successful synthesis.

References

-

Clarke, D. G., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(8), 2004-2007. [Link]

-

ResearchGate. (n.d.). Phosphoryl chloride (Phosphorus oxychloride). ResearchGate. [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

-

Mphahlele, M. J., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5153. [Link]

-

Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

-

MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(12), 20496-20513. [Link]

- Google Patents. (2016). US20160200688A1 - Process of Preparing a Quinazoline Derivative.

- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Google Patents. (n.d.). Facile preparation of 4-substituted quinazolines and related heterocycles.

- Google Patents. (2013). CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method.

-

Der Pharma Chemica. (n.d.). Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica. [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

PubMed Central. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8349–8372. [Link]

-

PubChem. (n.d.). n-(4-Cyanophenyl)formamide. PubChem. [Link]

-

ResearchGate. (2022). (PDF) Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(12). [Link]

-

Organic Chemistry Portal. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Chemistry Portal. [Link]

-

PubMed Central. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 11(3), 1547–1557. [Link]

-

PubMed Central. (2024). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. The Journal of Organic Chemistry, 89(21), 15488–15498. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-dimethylquinazoline

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the squandering of significant resources and, more critically, to misleading structure-activity relationship (SAR) studies that send research programs down unproductive paths. For heterocyclic compounds like 4-Chloro-2,6-dimethylquinazoline, a scaffold with latent potential in kinase inhibition and other therapeutic areas, a comprehensive spectroscopic dossier is not merely a formality but a scientific necessity.

This guide provides an in-depth look at the spectroscopic signature of this compound. As experimental spectra for this specific compound are not widely published, we will leverage high-fidelity computational prediction models to establish a benchmark for its characterization. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the predicted data and the rigorous experimental protocols required to generate and validate this data in a laboratory setting. Every protocol herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic heterocyclic core, a structure of significant interest in medicinal chemistry. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries. The methyl groups at positions 2 and 6 modify the steric and electronic properties of the quinazoline ring, influencing its binding affinity and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | (Calculated) |

| Molecular Weight | 192.65 g/mol | (Calculated) |

| Exact Mass | 192.0454 u | (Calculated) |

| IUPAC Name | This compound | (Standard) |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data was generated using validated computational models and serves as a reliable reference for researchers synthesizing or handling this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions were generated using online computational tools that employ extensive databases and machine learning algorithms.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d (J = 8.5 Hz) | 1H | H-5 |

| ~7.60 | dd (J = 8.5, 2.0 Hz) | 1H | H-7 |

| ~7.45 | d (J = 2.0 Hz) | 1H | H-8 |

| ~2.70 | s | 3H | C2-CH₃ |

| ~2.50 | s | 3H | C6-CH₃ |

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C4 |

| ~162.5 | C2 |

| ~150.0 | C8a |

| ~138.0 | C6 |

| ~135.0 | C7 |

| ~128.0 | C5 |

| ~125.0 | C4a |

| ~124.0 | C8 |

| ~25.0 | C2-CH₃ |

| ~22.0 | C6-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR spectroscopy, often calculated using Density Functional Theory (DFT), provides insight into the functional groups and vibrational modes of a molecule.[3] The following table outlines the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2920-2980 | Medium-Weak | Methyl C-H Stretch |

| ~1610, 1570, 1500 | Strong-Medium | C=C and C=N Aromatic Ring Stretching |

| ~1450 | Medium | Methyl C-H Bend |

| ~1200-1300 | Medium-Strong | C-N Stretch |

| ~800-900 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~700-800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

| Parameter | Predicted Value |

| Method | Electrospray Ionization (ESI+) |

| [M+H]⁺ (¹²C, ³⁵Cl) | 193.0532 |

| [M+H]⁺ (¹²C, ³⁷Cl) | 195.0503 |

| Isotopic Pattern | Characteristic M+2 peak at ~32% intensity of M peak due to ³⁷Cl isotope. |

Detailed Interpretation of Predicted Spectra

The true power of spectroscopic data lies in its interpretation. The following analysis connects the predicted data points to the specific structural features of this compound.

¹H NMR Spectrum Analysis

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene portion of the quinazoline ring.

-

H-5 (~7.95 ppm): This proton is adjacent to the electron-withdrawing nitrogen atom (N-1) and is expected to be the most deshielded aromatic proton. It should appear as a doublet due to coupling with H-7.

-

H-7 (~7.60 ppm): This proton is coupled to both H-5 and H-8, and should therefore appear as a doublet of doublets.

-

H-8 (~7.45 ppm): This proton is coupled to H-7 and is situated ortho to the methyl group at C-6, appearing as a doublet.

The two methyl groups are in different chemical environments and are expected to be sharp singlets.

-

C2-CH₃ (~2.70 ppm): The methyl group at position 2 is attached to the pyrimidine ring and is generally more deshielded than a methyl group on the benzene ring.

-

C6-CH₃ (~2.50 ppm): The methyl group at position 6 is attached to the carbocyclic ring.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Quaternary Carbons: The signals for C2, C4, C8a, and C4a are quaternary and will not show any splitting in a proton-coupled spectrum. C4, being attached to the electronegative chlorine and nitrogen atoms, is the most deshielded. C2 is also significantly deshielded due to its position between two nitrogen atoms.

-

Aromatic CH Carbons: The signals for C5, C7, and C8 correspond to the protonated aromatic carbons.

-

Methyl Carbons: The two methyl carbons appear in the aliphatic region of the spectrum, with distinct chemical shifts reflecting their different electronic environments.

IR Spectrum Analysis

The IR spectrum is defined by several key regions:

-

>3000 cm⁻¹: The weak to medium peaks are characteristic of C-H stretching vibrations from the aromatic ring.

-

~2900-3000 cm⁻¹: This region will contain the C-H stretching vibrations of the two methyl groups.

-

1500-1610 cm⁻¹: A series of strong to medium bands in this region are characteristic of the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system. This "fingerprint" is highly diagnostic for the quinazoline core.

-

~700-800 cm⁻¹: A strong absorption in this region is anticipated for the C-Cl stretching vibration.

Standard Experimental Protocols

To validate the predicted data, the following standardized experimental protocols are recommended. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

High-Resolution NMR Spectroscopy

Causality: High-field NMR (≥400 MHz) is crucial for achieving sufficient signal dispersion, especially in the aromatic region, to resolve complex coupling patterns and prevent signal overlap. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure to maximize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) is required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and provides high-quality spectra of solid samples. A background scan is essential to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.

Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum with at least 32 scans.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 32 or 64 scans, over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum and displayed in terms of absorbance or transmittance.

High-Resolution Mass Spectrometry (HRMS)

Causality: ESI is a soft ionization technique ideal for polar, medium molecular weight compounds, minimizing fragmentation and clearly showing the molecular ion. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a definitive confirmation of the compound's identity.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500). The high-resolution data will allow for the determination of the exact mass to within 5 ppm.

Visualization of Workflows

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow from sample synthesis to final structural confirmation.

Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical entity.

Predicted ¹H NMR Connectivity Diagram

This diagram visualizes the predicted proton environment and coupling for this compound.

Caption: Predicted ¹H NMR spin system for the aromatic protons of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed ¹H NMR, ¹³C NMR, IR, and MS data presented herein establish a robust analytical benchmark for any researcher working with this compound. By coupling this predicted data with the provided, field-proven experimental protocols, scientists can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research in drug discovery and development. The principles of causality and self-validation embedded in these methodologies are cornerstones of good scientific practice and are essential for producing reliable and reproducible data.

References

-

PROSPRE - 1H NMR Predictor. Available at: [Link]

-

CASPRE - 13C NMR Predictor. Available at: [Link]

-

CD ComputaBio, "IR Spectrum Prediction Service." Available at: [Link]

Sources

Crystal Structure Analysis of 4-Chloro-2,6-dimethylquinazoline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the crystal structure analysis of 4-Chloro-2,6-dimethylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinazoline scaffolds are prevalent in numerous clinically approved drugs, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2] This document moves beyond a simple recitation of protocols, offering expert insights into the causality behind experimental choices, from synthesis and crystallization to data analysis and structure validation. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to perform and interpret the crystal structure analysis of this and similar small molecules, ensuring scientific integrity and producing high-quality, reliable structural data.

Introduction: The Significance of Quinazolines in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in drug discovery.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The clinical success of drugs like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases in cancer therapy, underscores the therapeutic potential of the quinazoline core.[1]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with protein targets. Therefore, high-resolution crystal structure analysis is not merely a characterization technique but a foundational component of modern, structure-based drug design. This guide will use this compound as a case study to detail the complete workflow of single-crystal X-ray diffraction analysis.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A prerequisite for any crystal structure determination is the availability of high-quality single crystals. This section details a plausible synthetic route for this compound and the subsequent crystallization process, emphasizing the critical considerations for obtaining crystals suitable for X-ray diffraction.

Synthesis of this compound

While various synthetic routes to quinazoline derivatives exist, a common and effective method involves the cyclization of an appropriately substituted anthranilamide followed by chlorination. A plausible synthetic pathway for this compound is outlined below.

Experimental Protocol: Synthesis

-

Step 1: Acetylation of 4-methyl-2-aminobenzonitrile. 4-methyl-2-aminobenzonitrile is reacted with acetic anhydride in the presence of a mild base to yield 2-acetylamino-4-methylbenzonitrile.

-

Step 2: Cyclization to form 2,6-dimethylquinazolin-4(3H)-one. The resulting acetylated compound is treated with hydrogen peroxide in an alkaline medium (e.g., sodium hydroxide) to induce cyclization, forming 2,6-dimethylquinazolin-4(3H)-one.

-

Step 3: Chlorination to yield this compound. The quinazolinone is then refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product, this compound.[3] The crude product is then purified by column chromatography.

Crystallization: The Art and Science of Single Crystal Growth

The production of a single crystal of sufficient size and quality is often the most challenging step in the process.[4] The goal is to create a highly ordered, three-dimensional lattice with minimal defects.

Experimental Protocol: Recrystallization for Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be performed.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of polycrystalline powder rather than single crystals. The container should be loosely covered to allow for slow evaporation of the solvent, which can promote crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed (typically with dimensions >0.1 mm), they should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[5][6] This section provides a step-by-step guide to the data collection, processing, and structure solution and refinement process.

Data Collection

The first step is to mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.[7]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection Strategy: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8] The data collection strategy is designed to ensure a complete and redundant dataset is obtained.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Processing

The raw diffraction images are then processed to extract the intensities of the individual reflections.[4]

Experimental Protocol: Data Processing

-

Integration: The diffraction spots on each image are integrated to determine their intensities.

-

Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each unique reflection.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

Structure Solution and Refinement

The processed data is then used to solve the crystal structure and refine the atomic positions. The SHELX suite of programs is a powerful and widely used tool for this purpose.[9][10][11]

Experimental Protocol: Structure Solution and Refinement using SHELXL

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the structure.[9]

-

Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any disordered regions.

-

Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

-

Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Structure Validation and Interpretation: Ensuring Data Integrity

The final step is a thorough validation of the crystal structure to ensure its accuracy and reliability.[12][13][14]

Experimental Protocol: Structure Validation

-

checkCIF: The final structural model is subjected to validation using the checkCIF algorithm, which checks for inconsistencies and potential errors in the crystallographic data.[12]

-

Analysis of Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared to expected values from similar structures in the Cambridge Structural Database (CSD).

-

Examination of Displacement Parameters: The anisotropic displacement parameters (ellipsoids) should have a reasonable shape and size.

-

Analysis of the Final Difference Electron Density Map: The final difference map should be largely featureless, with no significant positive or negative peaks.

Data Presentation: Crystallographic Data for this compound

Since the crystal structure of this compound is not publicly available, the following table presents a hypothetical but realistic set of crystallographic data that would be expected upon successful structure determination.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₉ClN₂ |

| Formula weight | 192.65 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Density (calculated) | 1.385 g/cm³ |

| Absorption coefficient (μ) | 0.35 mm⁻¹ |

| F(000) | 400 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5400 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.138 |

| Goodness-of-fit on F² | 1.05 |

| Largest diff. peak and hole | 0.25 and -0.28 e.Å⁻³ |

Visualization and Structural Insights

The final refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and crystal packing. This structural data is invaluable for understanding its chemical properties and for designing new molecules with improved biological activity.

Mandatory Visualizations

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound. By following the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can confidently determine the three-dimensional structures of novel small molecules. This structural information is a critical asset in the field of drug discovery, enabling the design of more potent and selective therapeutic agents.

References

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021). Portland Press. Retrieved from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]

-

Validation of Experimental Crystal Structures. (2023). CCDC. Retrieved from [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Navigating the Solubility Landscape of 4-Chloro-2,6-dimethylquinazoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, understanding the solubility of a lead compound is not merely a perfunctory checkbox but a cornerstone of its entire developability profile. Poor solubility can cast a long shadow, leading to challenges in formulation, unreliable in vitro assay results, and compromised in vivo bioavailability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-2,6-dimethylquinazoline, a heterocyclic compound of interest, in common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical, in-depth manual for generating reliable and reproducible solubility data in your own laboratory.

This compound possesses a chemical structure that suggests a degree of lipophilicity, making its solubility in aqueous media potentially limited. Therefore, a thorough characterization of its solubility in a range of organic solvents is paramount for its progression in the drug discovery pipeline. This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, providing not just a protocol, but the scientific rationale behind the experimental choices.[2][3]

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into the experimental protocol, it is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[1][4] It measures the concentration of a compound that remains in solution after a stock solution (typically in dimethyl sulfoxide, DMSO) is added to an aqueous buffer and incubated for a short period.[4] While rapid and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility as it may reflect a supersaturated state.[5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[2][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, ensuring that the solution is saturated.[3][6] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[1]

This guide will focus on the determination of thermodynamic solubility , as it provides the most accurate and reliable data for making informed decisions in the drug development process.

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

This section outlines a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound in a selection of common organic solvents. The choice of solvents should be guided by the anticipated downstream applications and can include polar aprotic (e.g., DMSO, N,N-dimethylformamide), polar protic (e.g., ethanol, methanol), and nonpolar (e.g., acetonitrile) solvents.

Materials and Equipment

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatted shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted in the diagram below.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvent.

-

Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any remaining particulate matter.

-

-

Quantification of Solute Concentration:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment. From this stock, create a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the filtered supernatant with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample by HPLC-UV. A reversed-phase C18 column is often suitable for quinazoline derivatives.[7] The mobile phase will need to be optimized but a good starting point is a gradient of acetonitrile and water with 0.1% formic acid.[8][9] The UV detection wavelength should be set to the absorbance maximum of this compound.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the final solubility in the original saturated solution.

-

Data Presentation

The determined solubility values for this compound in the tested organic solvents should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | TBD |

| N,N-Dimethylformamide (DMF) | 25 | TBD | TBD | TBD |

| Ethanol | 25 | TBD | TBD | TBD |

| Methanol | 25 | TBD | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD | TBD |

| Other Solvents... | 25 | TBD | TBD | TBD |

TBD: To Be Determined by experimentation.

Causality and Trustworthiness in the Protocol

-

Why excess solid? The presence of undissolved solid at equilibrium is the definition of a saturated solution, ensuring that the measured concentration represents the true thermodynamic solubility.[5]

-

Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible results.[5]

-

Why 24-48 hours of incubation? This extended period allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[1]

-

Why filtration? Filtration is a critical step to remove any fine, undissolved particles that could artificially inflate the measured concentration.[10]

-

Why HPLC-UV for quantification? HPLC provides the necessary selectivity and sensitivity to accurately quantify the analyte in the presence of any potential impurities in the solvent or extracted from the filter membrane.[6]

Safety Precautions

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a robust and scientifically sound methodology for generating this critical data. By understanding the principles behind the experimental choices and meticulously following the outlined protocol, researchers can confidently and accurately characterize the solubility profile of this compound, enabling informed decisions and paving the way for its successful development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

- Al-Ghabeish, M., & Al-Akayleh, F. (2018). In vitro solubility assays in drug discovery. PubMed.

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

- Mischenko, D. V., & Samylina, I. A. (2020). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.

-

R-Discovery. Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. [Link]

-

ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. evotec.com [evotec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Quinazoline Derivatives

Introduction

The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[3][4][5] This versatility has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, inflammation, microbial infections, and central nervous system (CNS) disorders.[4][5][6]

This guide provides a comprehensive technical overview of the major biological activities of quinazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate these activities. The narrative aims to bridge theoretical knowledge with practical application, explaining the causality behind experimental choices and emphasizing self-validating systems.

A brief note on the synthesis of the quinazoline core: while numerous methods exist, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, remains a foundational and commonly used method.[7] Modern approaches, often utilizing microwave-assistance or metal catalysis, have been developed to improve reaction times and yields.[7][8][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazoline derivatives are most renowned for their anticancer properties, with several compounds having been successfully developed into clinically approved drugs.[2][10] Their primary mechanism of action involves the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, which are crucial in regulating cell proliferation, differentiation, and survival.[2][11][12][13]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[13] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase (TK) domain.[2] This inhibition blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[14] The 4-anilinoquinazoline scaffold has been identified as a privileged structure for developing EGFR TK inhibitors due to its high affinity for the active site.[12]

Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Derivatives

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of drug-resistant microbial pathogens has created an urgent need for novel antimicrobial agents. [15]Quinazoline derivatives have demonstrated promising potential, exhibiting a broad spectrum of activity against various bacteria and fungi. [6][15][16]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are thought to interfere with bacterial cell wall synthesis, while others may inhibit essential enzymes or disrupt microbial DNA. For instance, certain 4-amino quinazoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. [6]Additionally, metal complexes of quinazoline derivatives have been shown to possess enhanced antimicrobial activity compared to the ligands alone, suggesting that chelation can play a role in their biological effect. [17]

Key Examples

Several quinazoline derivatives have been identified with significant antimicrobial properties. For example, acylhydrazone quinazolines have shown activity against a range of bacteria including S. aureus and E. coli, and fungi like A. niger. [4]Marketed drugs like Albaconazole, an antifungal, also contain the quinazoline scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [18]It is a quantitative measure of a compound's potency. [19] Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound. The lowest concentration that shows no visible growth (turbidity) is recorded as the MIC. [20][21] Step-by-Step Methodology (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of the quinazoline derivative and create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours. [20]5. Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to numerous diseases. [22]Quinazoline derivatives have been investigated as anti-inflammatory agents, with some acting through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). [23]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be mediated through various targets. Some derivatives inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Others may target mitogen-activated protein kinases (MAPKs) like JNK, ERK2, and p38α, or modulate the NF-κB signaling pathway, which plays a central role in the inflammatory response. [22][24]Proquazone is a marketed NSAID that features a quinazolinone structure. [23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of new compounds. [25] Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). [25][26]The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins. [25] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically Wistar or Sprague-Dawley rats) to laboratory conditions for at least one week. [27]2. Grouping and Dosing: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (different doses of the quinazoline derivative). [27]Administer the compounds, typically orally, one hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the V₀ reading.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar surface of the right hind paw. [25][28]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [25]The inflammatory response typically peaks around 3-5 hours. [29]6. Data Analysis: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Central Nervous System (CNS) Activity

The quinazoline scaffold has also been explored for its effects on the central nervous system. Derivatives have been synthesized and evaluated for a range of CNS activities, including anticonvulsant, sedative-hypnotic, and potential therapeutic applications in neurodegenerative diseases like Alzheimer's. [6][30][31][32]

Diverse CNS Applications

-

Anticonvulsant Activity: Certain 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown potent anticonvulsant activity in models such as electroshock- and pentylenetetrazole (PTZ)-induced seizures. [6]* Anti-Alzheimer's Potential: Due to the multifactorial nature of Alzheimer's disease, multi-target drugs are highly sought after. [30]Quinazoline derivatives have been investigated as inhibitors of key enzymes implicated in the disease, such as cholinesterases and monoamine oxidases. [30][31]

Conclusion and Future Perspectives

The quinazoline scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with a vast array of biological activities. [3][4]Its significance is firmly established in oncology with the success of EGFR inhibitors. However, the potential of quinazoline derivatives extends far beyond cancer therapy. Ongoing research continues to uncover novel applications in treating infectious diseases, inflammatory conditions, and CNS disorders.

Future efforts will likely focus on:

-

Designing Novel Derivatives: Synthesizing next-generation compounds to overcome drug resistance, particularly in cancer and infectious diseases. [33]* Multi-Target Agents: Developing single molecules that can modulate multiple targets, which is a promising strategy for complex diseases like cancer and Alzheimer's. [30]* Improving Pharmacokinetic Profiles: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their efficacy and safety.

The continued exploration of the chemical space around the quinazoline nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the future of drug discovery and development.

References

- A comprehensive review of recent advances in the biological activities of quinazolines. (n.d.). Google Books.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC).

- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Unknown Source.

- Determination of minimum inhibitory concentrations. (n.d.). PubMed.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central (PMC).

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH).

- Minimum inhibitory concentration. (n.d.). Wikipedia.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.

- Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (2024). PubMed.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Unknown Source.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- 13.

- Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Unknown Source.

- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.

- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. (n.d.). Benchchem.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Unknown Source.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.

- MTT assay protocol. (n.d.). Abcam.

- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.

- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc.

- MTT Cytotoxicity Assay and Exotoxin A (ExoA)

- Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. (n.d.). AIP Publishing.

- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (n.d.). ResearchGate.

- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central (PMC).

- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). PubMed.

- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). ResearchGate.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters.

- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmpr.in [ijmpr.in]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsdronline.com [ijpsdronline.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 18. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]